3-Cyano-iminomorpholine

Description

Structural Classification and Nomenclature of 3-Cyano-iminomorpholine within Heterocyclic Systems

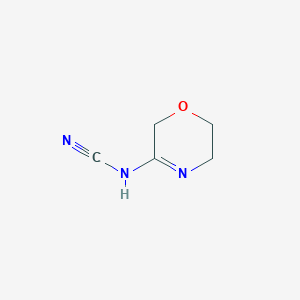

This compound is classified as a substituted, six-membered, saturated heterocyclic system. The core of the molecule is a morpholine (B109124) ring, which is a non-aromatic heterocycle containing two different heteroatoms: an oxygen atom and a nitrogen atom, systematically named 1-oxa-4-azacyclohexane. jchemrev.com The presence of both an imine (C=N) and a cyano (C≡N) group makes it a multifunctionalized derivative.

The nomenclature of the compound reflects its constituent parts. The numbering of the morpholine ring begins at the oxygen atom as position 1 and proceeds around the ring, placing the nitrogen at position 4. The substituent groups are located at the 3-position. According to IUPAC conventions, the compound can be named [(Morpholin-3-ylidene)amino]formonitrile. nih.gov It is also commonly referred to as this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H7N3O nih.gov |

| CAS Number | 133258-69-2 nih.gov |

| Synonyms | [(morpholin-3-ylidene)amino]formonitrile nih.gov |

| Compound Class | Heterocyclic, Morpholine Derivative |

Note: Detailed experimental data such as melting point, boiling point, and solubility are not widely reported in publicly available literature.

Significance of Morpholine Scaffolds in Advanced Organic Synthesis

The morpholine ring is a frequently utilized heterocycle in medicinal chemistry, often described as a "privileged scaffold" due to its recurring appearance in bioactive molecules. nih.gov Its inclusion in a molecule can contribute to a wide range of biological activities and often improves the pharmacokinetic profile of the compound. nih.gov

Morpholine and its derivatives have demonstrated a vast array of pharmacological properties, including use as antitubercular, antibacterial, anti-inflammatory, and anticancer agents. jchemrev.comjchemrev.comresearchgate.net The well-known synthetic antibiotic Linezolid, for example, features a morpholine ring in its structure. jchemrev.com Beyond its medicinal applications, the morpholine scaffold has significant industrial utility. Morpholine-based compounds are used as corrosion inhibitors, solvents in various chemical processes, rubber additives, optical bleaching agents, and fruit preservatives. jchemrev.comjchemrev.comresearchgate.net The versatility and favorable properties of this scaffold have made it an indispensable component in modern drug discovery and materials science. researchgate.net

Overview of Cyano and Imine Functionalities in Modern Organic Chemistry

The cyano and imine groups are fundamental functionalities in organic chemistry, each possessing unique reactivity and utility.

Cyano Group (-C≡N): The cyano group, also known as a nitrile, is an exceptionally versatile functional group in organic synthesis. nih.gov Its value lies in its ability to be readily transformed into a wide array of other functionalities, including primary amines, amides, carboxylic acids, aldehydes, and ketones. nih.govresearchgate.net This synthetic flexibility makes it a valuable intermediate. In medicinal chemistry, the cyano group is a common feature in pharmaceuticals, with more than 60 drugs approved by the U.S. Food and Drug Administration containing this moiety as of 2021. rsc.orgnih.gov The nitrile can act as a hydrogen bond acceptor and its strong electron-withdrawing nature can modify a molecule's electronic properties and metabolic stability. nih.gov Furthermore, it can serve as a reactive electrophilic "warhead" to form covalent bonds with biological targets, a strategy employed in the design of covalent inhibitors. rsc.org

Imine Functionality (C=N): An imine, or Schiff base, is a functional group containing a carbon-nitrogen double bond. libretexts.org Imines are crucial intermediates in a multitude of organic reactions. They are most notably involved in reductive amination, a common method for synthesizing amines. acs.org The carbon atom of the imine group is electrophilic, making it susceptible to attack by nucleophiles. acs.org Imines containing an N-cyano group are known to be particularly highly electrophilic, enhancing their reactivity in synthetic transformations. acs.org

Table 2: Summary of Functional Group Significance

| Functional Group | Key Roles and Significance |

|---|---|

| Morpholine Scaffold | Privileged structure in medicinal chemistry; improves pharmacokinetic properties; basis for drugs with diverse bioactivities (antibacterial, anticancer); industrial uses as solvents and corrosion inhibitors. nih.govjchemrev.comresearchgate.net |

| Cyano Group (-C≡N) | Versatile synthetic intermediate convertible to amines, amides, acids, etc.; present in numerous FDA-approved drugs; acts as hydrogen bond acceptor and electron-withdrawing group; can function as a covalent warhead. nih.govrsc.orgnih.gov |

| Imine Group (C=N) | Key intermediate in synthesis (e.g., reductive amination); electrophilic center for nucleophilic attack; reactivity can be tuned by substituents on the nitrogen atom. libretexts.orgacs.orgacs.org |

Historical Context and Evolution of Research on Iminomorpholine Derivatives

Research into iminomorpholine derivatives is an extension of the long-standing interest in functionalized morpholine scaffolds. The synthesis and application of morpholines have been subjects of study for many decades, with a significant acceleration in research as their importance in medicinal chemistry became more apparent. nih.gov Early work focused on establishing synthetic routes to the core morpholine ring.

The evolution of this research field saw a shift towards the synthesis of substituted morpholine derivatives to create libraries of compounds for biological screening. nih.govresearchgate.net This was driven by the recognition that modifying the scaffold could lead to new and improved pharmacological activities. The development of iminomorpholine derivatives specifically is a more recent advancement, emerging from the broader effort to explore diverse functionalizations of the morpholine ring. The appearance of "iminomorpholin" structures in patent literature, such as for the development of factor Xa inhibitors, indicates that research into this specific subclass is driven by the search for potent and selective agents for specific therapeutic targets. google.com This targeted approach reflects the modern drug discovery process, where specific enzymes or receptors are identified and inhibitors are designed to interact with them.

Current Research Landscape and Emerging Areas of Investigation for this compound

While published research focusing specifically on this compound is not extensive, the current landscape can be understood by examining research on related structures and the applications of its key components. A significant area of investigation for related iminomorpholine compounds is in the field of medicinal chemistry as enzyme inhibitors.

One of the most prominent emerging areas is the development of antithrombotic agents. A patent describes N-{2-N-(5-chloro(2-pyridyl))carbamoyl}[4-(iminomorpholin-4-ylmethyl)phenyl]carboxamide as a factor Xa inhibitor, highlighting the potential of the iminomorpholine scaffold in regulating hemostasis. google.com Factor Xa is a critical enzyme in the coagulation cascade, making its inhibitors valuable for preventing and treating thrombosis.

Current and future research involving the this compound scaffold is likely to proceed in the following directions:

Medicinal Chemistry and Drug Design: The synthesis and evaluation of new analogues of this compound to explore their structure-activity relationships (SAR) as inhibitors of various enzymes. The combination of the morpholine ring, a proven pharmacophore, with the reactive and electronically-active cyano and imine groups provides a template for creating targeted therapeutic agents.

Synthetic Methodology: The development of novel and more efficient catalytic methods for the synthesis of functionalized iminomorpholines. This includes exploring multicomponent reactions that can build molecular complexity in fewer steps.

Computational Chemistry: The use of computational tools like Density Functional Theory (DFT), as has been applied to similar heterocyclic systems like 3-cyano-2(1H)-pyridones, to model the electronic structure of this compound and predict its binding affinity to biological targets. rsc.org This can help guide the design of more potent and selective derivatives.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dihydro-2H-1,4-oxazin-5-ylcyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-4-8-5-3-9-2-1-7-5/h1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGCMGRMXGZOLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=N1)NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Cyano Iminomorpholine and Its Precursors

Established Synthetic Pathways to the 3-Cyano-iminomorpholine Core

The construction of the this compound ring system can be achieved through various synthetic approaches, each offering distinct advantages in terms of efficiency, atom economy, and substrate scope. Key strategies include cyclocondensation, annulation, and multicomponent reactions.

Cyclocondensation reactions provide a direct and efficient means of forming heterocyclic rings by combining two or more functional groups in a single transformation with the elimination of a small molecule, such as water. In the context of this compound, this strategy typically involves the reaction of a suitable morpholine-related precursor with cyanamide (B42294) or its derivatives. Cyanamides are versatile reagents in heterocyclic synthesis, capable of participating in various cycloaddition reactions to form nitrogen-containing frameworks. nih.gov

The reaction often proceeds by leveraging the nucleophilicity of a nitrogen or oxygen atom within a morpholine (B109124) precursor to attack the electrophilic carbon of the cyanamide nitrile group, initiating a cascade that leads to the final cyclized product. The specific pathway and outcome can be influenced by the choice of catalyst, solvent, and the nature of the substituents on the starting materials.

| Reactant A | Reactant B | Typical Conditions | Key Feature |

| 2-Amino-2'-hydroxy-diethyl ether | Cyanamide | Acid or base catalysis, heating | Direct formation of the iminomorpholine ring via intramolecular cyclization after initial N-cyanation. |

| Morpholin-3-one | Cyanamide derivative (e.g., N-Cyanosulfonamide) | Lewis acid assistance | Activation of the morpholinone carbonyl for subsequent reaction with the cyanamide. nih.gov |

| Epoxy-amine precursor | Cyanamide | Metal catalyst (e.g., Gold-catalyzed heterocyclization) | Ring-opening of the epoxide by cyanamide followed by intramolecular cyclization. nih.gov |

Annulation, the process of building a new ring onto a pre-existing molecular system, is a powerful strategy in organic synthesis. scripps.edu For the iminomorpholine system, this can involve the fusion of a new ring to an existing structure through the formation of two new bonds in a single or sequential process. scripps.edu These strategies often provide high levels of control over regiochemistry and stereochemistry.

Radical annulation cascades, for instance, have emerged as an important tool for accessing nitrogen-containing polycyclic frameworks. nih.gov Such reactions can be initiated from simple starting materials and proceed with high atom economy and stereoselectivity, making them attractive for constructing complex cores. nih.gov Another approach involves the ring-opening of highly strained heterocycles like aziridines, which serve as versatile synthetic intermediates for building more complex nitrogen-containing molecules. rsc.org

| Annulation Type | Precursor | Reagent | Key Transformation |

| Radical Cascade | Acyclic N-acyl-cyanamide with an olefinic tether | Radical initiator (e.g., AIBN), Bu3SnH | Intramolecular radical cyclization onto the cyanamide nitrile to form the heterocyclic core. nih.govscripps.edu |

| [3+2] Cycloaddition | Aziridine (B145994) derivative | Isocyanate or equivalent | Ring-opening of aziridine followed by intramolecular cyclization to form the five-membered portion of a fused system. rsc.org |

| Robinson Annulation Variant | Enolate of a morpholine derivative | α,β-Unsaturated cyano-ketone | Michael addition followed by an intramolecular aldol (B89426) condensation to build the ring. youtube.com |

Multicomponent reactions (MCRs), where three or more starting materials react in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of synthetic efficiency and molecular complexity generation. nih.gov These reactions are highly convergent and atom-economical, making them ideal for the rapid assembly of complex scaffolds like this compound. rsc.org

The synthesis of various cyano-substituted heterocyclic compounds, such as 2-amino-3-cyanopyridines and 4H-chromenes, has been successfully achieved using MCRs. nih.govsemanticscholar.org These established protocols can be adapted for the synthesis of the target iminomorpholine structure. For example, a one-pot reaction involving an amino-alcohol, a carbonyl compound, and a cyanide source could theoretically assemble the this compound core in a single, efficient step. The choice of catalyst and reaction conditions is crucial for directing the reaction towards the desired product. researchgate.net

| Component 1 | Component 2 | Component 3 | Potential Catalyst | Reaction Principle |

| Amino-alcohol (e.g., Ethanolamine) | Aldehyde/Ketone | Cyanide source (e.g., TMSCN) | Lewis or Brønsted acid | In situ formation of an imine and a cyanohydrin, followed by intramolecular cyclization. |

| Dicarbonyl compound | Malononitrile | Amine source | Base (e.g., piperidine) | Knoevenagel condensation followed by Michael addition and cyclization. |

| α-Hydroxyketone | Oxoacetonitrile | Primary Amine | Acetic Acid | One-pot synthesis leading to highly functionalized N-substituted cyanopyrroles, demonstrating a principle applicable to other heterocycles. mdpi.com |

Precursor Synthesis and Derivatization Approaches

The successful synthesis of the target compound relies heavily on the availability and reactivity of key precursors. The preparation of morpholinone intermediates and reactive imine precursors are critical steps that underpin many of the synthetic strategies.

Morpholinones are versatile intermediates in the synthesis of various morpholine derivatives. e3s-conferences.org They contain a carbonyl group that can be readily converted into the desired imine functionality of the target molecule. The synthesis of morpholinones can be achieved through several reliable methods, most commonly involving the cyclization of N-substituted aminoethoxyacetic acid derivatives or the reaction between an α-haloacetyl halide and an amino alcohol. The morpholine ring itself is a common scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties such as solubility. nih.gov

| Starting Material | Reagent(s) | Reaction Type | Description |

| N-(2-hydroxyethyl)amino acid | Dehydrating agent (e.g., DCC, EDC) | Intramolecular amidation | Cyclization of the amino acid derivative to form the lactam (morpholinone). |

| 2-Aminoethanol derivative | Ethyl chloroacetate, Base | N-alkylation followed by cyclization | The amino alcohol is first alkylated with the chloroacetate, followed by base-mediated intramolecular cyclization to yield the morpholinone. researchgate.net |

| α-Bromo-ester | Amino-alcohol | Tandem N-alkylation/cyclization | Direct reaction between an α-bromo-ester and an amino-alcohol, often catalyzed by a non-nucleophilic base, to form the morpholinone ring in one pot. |

The direct use of imines in synthesis can be challenging due to their potential instability and susceptibility to hydrolysis. A modern approach to circumvent this issue is the use of stable, bench-top precursors that can generate the reactive imine in situ. This strategy avoids the need to isolate and handle potentially unstable intermediates. nih.gov

N-functionalized hydroxylamine (B1172632) reagents have been developed as effective and stable imine precursors. nih.gov These reagents can be easily synthesized and stored, and upon reaction, they release the imine which is immediately trapped by a nucleophile. This methodology streamlines the synthesis of various amino derivatives and is compatible with a wide range of functional groups. nih.gov

| Precursor Type | Activation Method | Generated Species | Advantages |

| N-functionalized hydroxylamines | Base (e.g., DBU) | Imine | Bench-stable solid, wide functional group tolerance, avoids isolation of unstable imine. nih.gov |

| Oximes | Acid or metal catalyst | Imine/Iminium ion | Readily available starting materials, can be used in various C-C and C-X bond-forming reactions. |

| N,O-Acetals | Lewis or Brønsted acid | Iminium ion | Stable precursors that release a highly electrophilic iminium ion for nucleophilic attack. |

Formation of Cyanamide and Related Cyano Sources

The cyano group is a versatile and crucial functional group in organic synthesis, and its introduction, particularly to a nitrogen atom to form a cyanamide, requires specific reagents and strategies. Cyanamide (NH₂CN) itself and its derivatives serve as the primary sources for the N-CN moiety.

Historically, the industrial production of cyanamide is achieved through the hydrolysis of calcium cyanamide (CaCN₂). Calcium cyanamide is manufactured via the Frank-Caro process, which involves heating calcium carbide with nitrogen gas at high temperatures.

Beyond the parent compound, a variety of reagents have been developed for the electrophilic cyanation of amines to form substituted cyanamides. The most common, though highly toxic, reagent is cyanogen (B1215507) bromide (BrCN). In response to the hazards associated with BrCN, significant research has focused on developing safer and more manageable cyanating agents. These alternatives often feature a cyano group attached to an electron-withdrawing moiety, enhancing its electrophilicity. An electrochemical approach using 5-aminotetrazole (B145819) as a cyanide source represents a modern, safer alternative, capable of generating both electrophilic and nucleophilic cyanide species without handling highly toxic salts. nih.govacs.org

Another class of safer electrophilic cyanating agents includes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which allows for the cyanation of various nucleophiles. The development of these reagents is critical for expanding the accessibility and safety of cyanamide synthesis in laboratory and industrial settings.

Table 1: Comparison of Common Cyanating Agents

| Reagent Name | Formula | Typical Application | Key Characteristics |

|---|---|---|---|

| Cyanogen Bromide | BrCN | Electrophilic cyanation of amines | Highly effective but toxic and volatile |

| N-Chlorosuccinimide/Zn(CN)₂ | NCS / Zn(CN)₂ | Oxidation-cyanation of amines | Avoids direct handling of cyanogen halides |

| 5-Aminotetrazole | CH₃N₅ | Electrochemical cyanation | Serves as a precursor for electrogenerated electrophilic and nucleophilic cyanide sources, enhancing safety. nih.gov |

Catalytic Methods in the Synthesis of this compound

While specific catalytic methods for this compound are not detailed in the literature, the synthesis of related nitrogen-containing heterocycles, such as quinolines and morpholines, is often achieved through catalytic means. These strategies provide a framework for the potential catalytic construction of the iminomorpholine core.

For instance, the synthesis of quinoline (B57606) derivatives can be accomplished through the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. Modern advancements have seen the use of novel nanocatalysts, such as Li+ modified nanoporous Na+-montmorillonite, to drive this reaction under solvent-free conditions, enhancing efficiency and environmental compatibility. researchgate.net Another powerful tool is the imino Diels-Alder reaction, which can be catalyzed by Lewis acids like Scandium(III) triflate (Sc(OTf)₃) to produce highly substituted quinolines. nih.gov These examples highlight the power of catalysis to facilitate the construction of complex heterocyclic scaffolds from simpler precursors. Such principles could be conceptually applied to the cyclization steps required to form an iminomorpholine ring.

Stereoselective Synthesis of this compound Analogs

Controlling stereochemistry is paramount when synthesizing biologically active molecules. For analogs of this compound, stereoselective synthesis would be crucial for isolating specific isomers. Methodologies developed for creating chiral morpholines and cyano-containing compounds offer valuable insights.

A general strategy for the stereoselective synthesis of C-substituted morpholine derivatives utilizes an intramolecular reductive etherification reaction. This approach allows for the creation of cis-2,6-disubstituted and 2,5-disubstituted morpholines with high diastereoselectivity (≥19:1). acs.org The stereochemical outcome is dictated by the conformational preferences of an intermediate oxocarbenium ion, which can be influenced by substituents on the nitrogen and carbon atoms of the ring. acs.org

For introducing chirality in cyano-containing acyclic precursors, asymmetric catalysis provides powerful solutions. Molybdenum-catalyzed asymmetric allylic alkylation has been used to couple malonate nucleophiles with allylic electrophiles, enabling the construction of all-carbon quaternary stereocenters. acs.org Furthermore, N-heterocyclic carbene (NHC) catalysis has been employed for the asymmetric synthesis of chiral β-cyano carboxylic esters from β,β-disubstituted enals. nih.gov This reaction proceeds through an enantioselective protonation step, yielding products that are precursors to valuable γ-aminobutyric acid (GABA) derivatives. nih.gov These advanced catalytic systems demonstrate the potential for precise control over stereocenter formation in molecules structurally related to this compound.

Table 2: Overview of Stereoselective Methods for Related Structures

| Method | Key Reagents/Catalyst | Target Structure/Moiety | Type of Selectivity |

|---|---|---|---|

| Intramolecular Reductive Etherification | Et₃SiH, BF₃·OEt₂ | C-Substituted Morpholines | Diastereoselective acs.org |

| Mo-Catalyzed Allylic Alkylation | Mo(CO)₃(pyr)₃, Chiral Ligand | α-Quaternary Aldehydes | Enantioselective acs.org |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to synthetic routes is essential for sustainable chemical manufacturing. For a target like this compound, this would involve using safer reagents, reducing waste, and employing milder, more efficient reaction conditions.

The choice of a cyanating agent is another critical aspect of green synthesis. As discussed previously, moving away from highly toxic reagents like cyanogen bromide towards safer alternatives is a key goal. The development of solid, less volatile reagents like NCTS or the use of electrochemical methods with precursors like 5-aminotetrazole significantly reduces handling risks and potential environmental impact. nih.govresearchgate.net

Furthermore, biocatalysis stands as a pillar of green chemistry, offering highly selective transformations under mild, aqueous conditions. mdpi.com Enzymes such as lipases and amide synthetases have been used in the synthesis of morpholine-containing structures and their precursors. mdpi.comnih.gov For example, the amide synthetase McbA has been used for the preparative synthesis of the drug moclobemide, which contains a morpholine moiety, demonstrating the industrial potential of biocatalytic methods. mdpi.com The implementation of such enzymatic steps could drastically improve the environmental profile of a synthesis for this compound analogs.

Reaction Chemistry and Functional Group Transformations of 3 Cyano Iminomorpholine

Reactivity of the Cyano Group in 3-Cyano-iminomorpholine

The cyano group (–C≡N) is a highly versatile functional handle in organic synthesis. researchgate.net Its reactivity stems from the significant electronegativity difference between nitrogen and carbon, which renders the carbon atom electrophilic and susceptible to nucleophilic attack. doubtnut.comebsco.com

The electrophilic carbon of the nitrile group serves as a prime target for a wide array of nucleophiles, a reactivity pattern that mirrors that of the carbonyl group. libretexts.org These additions are fundamental for carbon-carbon and carbon-heteroatom bond formation.

Key Research Findings:

Reaction with Organometallic Reagents: Grignard reagents and organozinc compounds readily add to the nitrile carbon. wikipedia.org The initial reaction with a Grignard reagent forms an imine salt intermediate, which upon acidic workup, hydrolyzes to a ketone. libretexts.org

Pinner Reaction: In the presence of an acid catalyst, alcohols can add to the nitrile functionality to form imino ether hydrochlorides, which can be subsequently hydrolyzed to esters. wikipedia.org

Addition of Amines: Amines can also add to the nitrile group, leading to the formation of amidines, which are compounds containing both an imino and an amino group attached to the same carbon. wikipedia.org

| Nucleophile Type | Reagent Example | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| Organometallic | Grignard Reagent (R-MgX) | Imine Salt | Ketone |

| Alcohol | Ethanol (in presence of HCl) | Imino ether (imidate) | Ester |

| Amine | Sarcosine | - | Amidine (e.g., Creatine) wikipedia.org |

| Organozinc | Reformatsky Reagent | - | β-keto ester (Blaise reaction) wikipedia.org |

The nitrile group can be readily reduced to a primary amine (–CH₂NH₂), a transformation of significant synthetic utility. This conversion can be accomplished through catalytic hydrogenation or with chemical reducing agents. libretexts.org

Detailed Research Findings:

Catalytic Hydrogenation: A common industrial method involves the use of hydrogen gas over a metal catalyst, such as Ruthenium on carbon (Ru/C). google.com These reactions are often carried out in the presence of ammonia to minimize the formation of secondary amine byproducts. google.com

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the conversion of nitriles to primary amines. libretexts.org The mechanism proceeds via two successive additions of a hydride nucleophile to the electrophilic nitrile carbon. libretexts.org Milder and more selective reagents, such as diisopropylaminoborane in the presence of a catalyst, have also been developed for this purpose. organic-chemistry.org

| Method | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, 5% Ru/C, NH₃ | 120-127 °C, high pressure google.com | Primary Amine |

| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ether solvent, followed by H₂O workup libretexts.org | Primary Amine |

| Borane Reduction | Ammonia Borane | Thermal decomposition, catalyst-free organic-chemistry.org | Primary Amine |

| Transfer Hydrogenation | Isopropanol, Ru-catalyst | Continuous flow organic-chemistry.org | Primary Amine |

Under aqueous acidic or basic conditions, the nitrile group undergoes hydrolysis. This reaction typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid or its corresponding salt. ebsco.comlumenlearning.comlibretexts.org

Detailed Research Findings:

Acid-Catalyzed Hydrolysis: Heating a nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium salt. libretexts.org The reaction is initiated by the protonation of the nitrogen atom, which enhances the electrophilicity of the nitrile carbon for attack by water. libretexts.orglumenlearning.com

Base-Catalyzed Hydrolysis: Alternatively, heating a nitrile with an aqueous alkali solution, like sodium hydroxide, yields the salt of the carboxylic acid (e.g., a sodium carboxylate) and ammonia gas. libretexts.orgchemistrysteps.com The reaction is driven by the nucleophilic attack of the hydroxide ion on the nitrile carbon. chemistrysteps.com

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile or a dienophile in cycloaddition reactions, providing a pathway to various heterocyclic structures.

Detailed Research Findings:

[3+2] Cycloadditions: Nitriles are known to react with 1,3-dipoles. For instance, the reaction with non-stabilized azomethine ylides can produce substituted pyrrolidines. researchgate.net This type of dearomatizing cycloaddition has been effectively used with substrates like 3-cyanoindoles. researchgate.net Nitrile oxides, which are themselves 1,3-dipoles, also participate in these reactions to form isoxazoles. wikipedia.org

Diels-Alder Reactions: While unactivated nitriles are generally poor dienophiles, intramolecular cyano Diels-Alder reactions can occur. The entropic advantage of an intramolecular process allows the cyano group to participate in the cycloaddition, leading to the formation of fused ring systems like pyridines. nih.gov

Reactivity of the Imino Group in this compound

The imino group (C=N) is characterized by a polarized double bond, making the carbon atom electrophilic and the nitrogen atom nucleophilic and basic.

The dual nature of the imine bond allows it to react with both nucleophiles and electrophiles.

Detailed Research Findings:

Electrophilic Character: The imine carbon is electrophilic and is susceptible to attack by nucleophiles. For example, reduction with hydride reagents like sodium borohydride would convert the imine into a secondary amine. Similarly, organometallic reagents such as Grignard reagents can add to the imine carbon to form new carbon-carbon bonds.

Nucleophilic Character: The lone pair of electrons on the imine nitrogen atom imparts basic and nucleophilic properties. The nitrogen can be protonated by acids, which significantly increases the electrophilicity of the imine carbon, thereby activating it for attack by even weak nucleophiles.

Imine-Enamine Tautomerism and its Chemical Consequences

The presence of an imine functional group adjacent to a carbon atom bearing a hydrogen allows for the existence of imine-enamine tautomerism. This equilibrium involves the migration of a proton from the α-carbon to the imine nitrogen, accompanied by a shift of the double bond. wikipedia.orgyoutube.com In the case of this compound, this would involve the interconversion between the imine form and its corresponding enamine tautomer, 3-cyano-4,5-dihydro-6H-1,4-oxazin-2-amine.

The position of this equilibrium is influenced by several factors, including solvent polarity, temperature, and the presence of acid or base catalysts. rsc.org While the imine form is generally more stable, the enamine tautomer, even in low concentrations, can act as a potent nucleophile at the carbon atom α to the cyano group. wikipedia.orgyoutube.com This nucleophilicity is a key chemical consequence of the tautomerism, enabling a range of reactions that are not accessible to the imine form directly. The enamine's reactivity is analogous to that of enamines derived from ketones and secondary amines, which are known to undergo alkylation, acylation, and other carbon-carbon bond-forming reactions. wikipedia.org

The mechanism of this tautomerization can proceed through either acid- or base-catalyzed pathways, similar to the well-studied keto-enol tautomerism of carbonyl compounds. rsc.org The presence of both an electron-withdrawing cyano group and the morpholine (B109124) ring system can influence the kinetics and thermodynamics of this process.

Reactions with Carbonyl Compounds and Their Derivatives

The imine and enamine tautomers of this compound exhibit distinct reactivity towards carbonyl compounds. The imine form, with its electrophilic carbon atom, can potentially react with strong nucleophiles. However, the more significant reactions in this context often involve the enamine tautomer.

As a carbon-centered nucleophile, the enamine form of this compound can participate in aldol-type condensation reactions with aldehydes and ketones. This reaction would lead to the formation of a β-hydroxy imine or a subsequent dehydration product. The reaction is typically catalyzed by either acid or base.

Furthermore, the enamine can react with other carbonyl derivatives. For instance, reaction with acid chlorides or anhydrides would result in C-acylation at the α-carbon, leading to the formation of β-ketoimines. These reactions highlight the synthetic utility of the imine-enamine tautomerism in constructing more complex molecular architectures.

Reductive Amination Strategies and Mechanistic Insights

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. wikipedia.orgchemistrysteps.com In the context of this compound, this process can be envisioned in two ways: either the imine functionality of the molecule is reduced, or the molecule itself acts as the amine component in a reaction with a carbonyl compound.

The direct reduction of the imine double bond in this compound would yield 3-cyano-morpholine. This transformation can be achieved using various reducing agents. Common reagents for this purpose include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). chemistrysteps.commasterorganicchemistry.comorganicchemistrytutor.com The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the imine bond. chemistrysteps.com

Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces imines and iminium ions in the presence of carbonyl groups. masterorganicchemistry.comorganicchemistrytutor.com This selectivity is advantageous in one-pot reductive amination procedures where an aldehyde or ketone is reacted with an amine in the presence of the reducing agent. wikipedia.orgorganicchemistrytutor.com

Alternatively, if this compound were to act as the amine component (assuming the imine can be hydrolyzed or is in equilibrium with an amino group), it could react with an aldehyde or ketone to form a new imine, which is then reduced in situ. The reaction proceeds through the formation of a hemiaminal intermediate, followed by dehydration to an iminium ion, which is then reduced by the hydride reagent. organicchemistrytutor.com The choice of reducing agent is crucial; for instance, sodium triacetoxyborohydride (NaBH(OAc)₃) is another mild reagent often used for this purpose. wikipedia.orgmasterorganicchemistry.com

| Reducing Agent | Selectivity | Conditions |

| Sodium Borohydride (NaBH₄) | Reduces aldehydes, ketones, and imines | Typically neutral or slightly basic |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines and iminium ions in the presence of carbonyls | Mildly acidic (pH 4-6) |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selectively reduces imines and aldehydes | Non-aqueous, aprotic solvents |

Transformations of the Morpholine Ring System in this compound

The morpholine ring in this compound is a saturated heterocycle that can also undergo various transformations, although these are generally less facile than reactions involving the exocyclic functional groups.

Functionalization at Peripheral Positions of the Morpholine Heterocycle

While the morpholine ring itself is relatively inert, functionalization at the nitrogen atom is a common strategy. If the imine group can be converted to an amine, the resulting secondary amine of the morpholine ring can undergo N-alkylation or N-acylation reactions. These reactions would introduce substituents onto the nitrogen atom, further diversifying the molecular structure.

Ring-Opening and Rearrangement Reactions of the Morpholine Core

The morpholine ring is generally stable under many reaction conditions. However, under forcing conditions or with specific reagents, ring-opening reactions can occur. These reactions often require activation of the ring, for instance, by quaternization of the nitrogen atom, which would make the ring more susceptible to nucleophilic attack. The presence of the electron-withdrawing cyano and imino groups might also influence the stability of the ring, potentially making it more prone to certain cleavage reactions.

Spectroscopic and Advanced Analytical Methodologies for 3 Cyano Iminomorpholine Characterization

Vibrational Spectroscopy Techniques for Structural Elucidation

Vibrational spectroscopy is a cornerstone in the structural analysis of chemical compounds, providing detailed insights into the molecular vibrations and, consequently, the functional groups present. For 2-(morpholin-3-ylidene)acetonitrile, both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information for a comprehensive structural elucidation.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and bond types.

For the characterization of 2-(morpholin-3-ylidene)acetonitrile, the FT-IR spectrum would be analyzed for key absorption bands that confirm its structural features. The nitrile group (C≡N) is expected to show a sharp, intense absorption band in the region of 2200-2260 cm⁻¹. The carbon-carbon double bond (C=C) of the enamine system would likely appear in the 1600-1680 cm⁻¹ region. The presence of the morpholine (B109124) ring would be indicated by C-H stretching vibrations around 2850-3000 cm⁻¹, C-O-C stretching in the 1050-1150 cm⁻¹ range, and N-H stretching of the secondary amine in the morpholine ring, typically observed as a moderate band around 3300-3500 cm⁻¹.

Table 1: Predicted FT-IR Data for 2-(morpholin-3-ylidene)acetonitrile

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3350 - 3450 | Medium | N-H Stretch | Secondary Amine (Ring) |

| 2900 - 3000 | Medium | C-H Stretch (Asymmetric & Symmetric) | Methylene (CH₂) |

| 2210 - 2240 | Strong, Sharp | C≡N Stretch | Nitrile |

| 1620 - 1660 | Medium | C=C Stretch | Enamine |

| 1420 - 1470 | Variable | C-H Bend (Scissoring) | Methylene (CH₂) |

| 1080 - 1150 | Strong | C-O-C Stretch (Asymmetric) | Ether |

Raman spectroscopy provides information on molecular vibrations through the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to FT-IR.

In the Raman spectrum of 2-(morpholin-3-ylidene)acetonitrile, the C≡N stretch would also be a prominent feature, often appearing as a strong, sharp peak. The C=C stretching vibration of the enamine system is also expected to be Raman active. The symmetric vibrations of the morpholine ring, such as the ring "breathing" modes, would be more readily observed in the Raman spectrum compared to the FT-IR spectrum. The symmetric C-H stretching vibrations would also contribute to the spectrum.

Table 2: Predicted Raman Spectroscopy Data for 2-(morpholin-3-ylidene)acetonitrile

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2900 - 3000 | Strong | C-H Stretch (Symmetric) | Methylene (CH₂) |

| 2210 - 2240 | Very Strong | C≡N Stretch | Nitrile |

| 1620 - 1660 | Strong | C=C Stretch | Enamine |

| 800 - 900 | Medium | Ring Breathing Mode | Morpholine Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. 1H and 13C NMR provide information about the proton and carbon frameworks, respectively, while 2D NMR techniques reveal the connectivity between atoms.

1H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-(morpholin-3-ylidene)acetonitrile, the spectrum would show distinct signals for the protons on the morpholine ring and the vinylic proton.

The protons on the morpholine ring would likely appear as multiplets in the upfield region of the spectrum. The protons on the carbons adjacent to the oxygen (C-O-CH₂) would be expected to be the most deshielded among the ring protons, appearing at a higher chemical shift. The protons on the carbons adjacent to the nitrogen (C-N-CH₂) would also be deshielded. The vinylic proton (=CH-C≡N) would be expected to appear further downfield due to the electron-withdrawing effect of the nitrile group and the deshielding effect of the double bond. The N-H proton of the morpholine ring would likely appear as a broad singlet.

Table 3: Predicted ¹H NMR Data for 2-(morpholin-3-ylidene)acetonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.0 - 5.5 | Singlet | 1H | =CH-C≡N |

| ~ 3.6 - 3.9 | Multiplet | 2H | -O-CH₂- |

| ~ 3.3 - 3.6 | Multiplet | 2H | =C-N-CH₂- |

| ~ 2.8 - 3.1 | Multiplet | 2H | -N-CH₂-CH₂-O- |

| ~ 1.5 - 2.5 (broad) | Singlet | 1H | N-H |

13C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. In the case of 2-(morpholin-3-ylidene)acetonitrile, we would expect to see signals for the nitrile carbon, the two vinylic carbons, and the four carbons of the morpholine ring.

The nitrile carbon (C≡N) would appear in the characteristic downfield region for nitriles. The carbons of the double bond (C=C) would also be in the downfield region, with the carbon attached to the nitrogen being more deshielded. The carbons of the morpholine ring would appear in the upfield region, with the carbons attached to the heteroatoms (O and N) being more deshielded than the other ring carbons.

Table 4: Predicted ¹³C NMR Data for 2-(morpholin-3-ylidene)acetonitrile

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 170 | =C(N)-CH₂- |

| ~ 115 - 120 | C≡N |

| ~ 90 - 100 | =CH-C≡N |

| ~ 65 - 75 | -O-CH₂- |

| ~ 45 - 55 | =C-N-CH₂- |

| ~ 40 - 50 | -N-CH₂-CH₂-O- |

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For 2-(morpholin-3-ylidene)acetonitrile, COSY would show correlations between the protons on adjacent carbons in the morpholine ring, helping to assign the specific ring protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). This would allow for the unambiguous assignment of the carbon signals for the protonated carbons in the morpholine ring and the vinylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For the assumed structure, HMBC would show correlations from the vinylic proton to the nitrile carbon and the adjacent carbon in the morpholine ring. It would also show correlations from the ring protons to other carbons within the ring, confirming the ring structure.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. In this technique, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). ijcap.in

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.gov Unlike standard mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap can measure m/z values to several decimal places. nih.gov This precision allows for the calculation of a unique elemental formula, distinguishing 3-Cyano-iminomorpholine from other isomers or compounds with the same nominal mass. The data generated from HRMS can be used for both prospective identification and retrospective analysis of samples. researchgate.net

Table 1: Illustrative HRMS Data for Elemental Composition Confirmation This table presents hypothetical data for this compound (C₅H₇N₃O) to demonstrate the principle of exact mass determination.

| Parameter | Value |

|---|---|

| Elemental Formula | C₅H₇N₃O |

| Theoretical Exact Mass | 125.0589 Da |

| Measured Exact Mass | 125.0592 Da |

| Mass Error | +2.4 ppm |

| Ionization Mode | Positive (e.g., [M+H]⁺) |

Tandem Mass Spectrometry, also known as MS/MS, is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. wikipedia.org In an MS/MS experiment, ions of a specific m/z value (precursor ions) are selected in the first stage of mass spectrometry (MS1). ijcap.in These precursor ions are then fragmented, typically through collision-induced dissociation (CID), where they collide with an inert gas like argon or helium. unt.edu The resulting fragment ions (product ions) are then separated and detected in a second stage of mass spectrometry (MS2). ijcap.in This process provides detailed structural information, effectively creating a "fingerprint" for the molecule that can be used for unambiguous identification. ijcap.inwikipedia.org Different types of instruments, such as triple quadrupoles (QqQ) or quadrupole-time of flight (Q-TOF) hybrids, can be utilized for MS/MS analysis. unt.eduyoutube.com

Table 2: Representative Tandem MS (MS/MS) Fragmentation Data This table shows a hypothetical fragmentation pathway for the protonated molecule [M+H]⁺ of this compound to illustrate the data obtained from an MS/MS experiment.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 126.06 | 99.05 | HCN (Hydrogen Cyanide) |

| 126.06 | 82.04 | HNCO (Isocyanic Acid) |

| 126.06 | 68.05 | C₂H₄O (Ethylene Oxide) |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The presence of chromophores—parts of a molecule that absorb light—such as double bonds or functional groups with lone pairs of electrons, gives rise to characteristic absorption bands. For this compound, the cyano (-C≡N) and imino (>C=N-) groups are expected to be the primary chromophores. The resulting spectrum can provide information about the electronic structure and conjugation within the molecule. nih.gov

Table 3: Example UV-Vis Absorption Data This table presents plausible absorption maxima (λmax) for this compound in a common solvent like methanol, corresponding to specific electronic transitions.

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Assigned Electronic Transition |

|---|---|---|---|

| ~210 nm | ~8,000 L mol⁻¹ cm⁻¹ | Methanol | π → π* |

| ~275 nm | ~1,500 L mol⁻¹ cm⁻¹ | Methanol | n → π* |

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique requires a suitable single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, it is possible to calculate the electron density map of the molecule and thereby determine the exact positions of all atoms, as well as bond lengths, bond angles, and torsional angles. mdpi.com This provides an unambiguous confirmation of the molecular structure and reveals details about intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. nih.gov

Table 4: Representative Crystallographic Data This table provides an example of the crystallographic parameters that would be determined for this compound from an XRD analysis, based on data for similar cyano-containing heterocyclic compounds. mdpi.commdpi.com

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.25 |

| b (Å) | 10.71 |

| c (Å) | 13.05 |

| β (°) | 98.5 |

| Volume (ų) | 1140.2 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.458 |

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. It is essential for assessing the purity of a synthesized compound like this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity analysis. nih.gov A solution of the sample is passed through a column packed with a stationary phase, and separation occurs based on the differential partitioning of the analyte between the mobile phase and the stationary phase. For a polar compound like this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase (RP-HPLC) method could be developed. nih.gov The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. Coupling HPLC with a mass spectrometer (LC-MS) provides both separation and mass information, enhancing the confidence of peak identification. nih.gov

Table 5: Illustrative HPLC Method Parameters for Purity Analysis This table outlines a hypothetical set of conditions for an HPLC method to assess the purity of this compound.

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (tR) | ~4.5 min |

| Purity (by area %) | >99% |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the characterization of volatile and semi-volatile compounds. etamu.edutechnologynetworks.com This method synergistically combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a valuable tool for the structural elucidation of novel chemical entities such as this compound. technologynetworks.comyoutube.com The gas chromatograph separates individual components from a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer fragments the eluted components into ionized particles, which are then sorted by their mass-to-charge ratio (m/z) to generate a unique mass spectrum. etamu.edudrawellanalytical.com

The analysis of this compound by GC-MS would commence with the injection of the sample into the GC inlet, where it is vaporized. The gaseous molecules are then transported by an inert carrier gas through a capillary column. technologynetworks.com The separation of this compound from any impurities would be contingent on its boiling point and polarity relative to the column's stationary phase.

Upon elution from the GC column, the this compound molecules would enter the ion source of the mass spectrometer. Typically, electron ionization (EI) is employed, where high-energy electrons bombard the molecules, leading to the ejection of an electron and the formation of a positively charged molecular ion (M•+). technologynetworks.com This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. whitman.edu

The fragmentation pattern is a chemical fingerprint that provides significant structural information. For this compound, the fragmentation is expected to be influenced by the presence of the cyano group, the imine functionality, and the morpholine ring. The nitrogen atom in the nitrile group dictates that the molecular ion will have an odd molecular weight. whitman.edu However, the molecular ion peak for nitriles can be weak or entirely absent. whitman.edumiamioh.edu A common fragmentation for aliphatic nitriles is the loss of a hydrogen atom to form a stable [M-1]+ ion. whitman.edu

The morpholine ring is likely to undergo alpha-cleavage, a common fragmentation pathway for amines, where the bond adjacent to the nitrogen atom is broken. The fragmentation of the morpholine ring itself can lead to several characteristic ions. Furthermore, the loss of the cyano group as a neutral radical (•CN, 26 Da) or as hydrogen cyanide (HCN, 27 Da) is a plausible fragmentation pathway. miamioh.edu Another potential fragmentation is the McLafferty rearrangement, which could result in a characteristic peak at m/z 41. whitman.edu

While no specific experimental GC-MS data for this compound is available in the reviewed literature, a hypothetical fragmentation pattern can be proposed based on established principles of mass spectrometry. The following interactive table illustrates the kind of data that would be expected from a GC-MS analysis of this compound.

Hypothetical GC-MS Data for this compound

| Retention Time (min) | Proposed Fragment Ion | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |

| 12.5 | [M-H]+ | 124 | 15 |

| 12.5 | [M-CN]+ | 99 | 40 |

| 12.5 | [C4H8NO]+ | 86 | 100 (Base Peak) |

| 12.5 | [C3H5N2]+ | 67 | 30 |

| 12.5 | [C2H4N]+ | 42 | 55 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on theoretical fragmentation patterns of a molecule with the structure of this compound and does not represent experimentally verified results.

The interpretation of the actual mass spectrum would allow for the confirmation of the molecular weight and the elucidation of the structure of this compound. The high sensitivity and specificity of GC-MS make it an indispensable technique in the comprehensive characterization of such novel chemical compounds. drawellanalytical.com

Computational and Theoretical Investigations of 3 Cyano Iminomorpholine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and thermodynamic stability of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of molecular orbitals, electron density distribution, and the energetic landscape of chemical structures.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

For 3-Cyano-iminomorpholine, geometry optimization and energy minimization would be performed to locate the most stable three-dimensional arrangement of its atoms. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest potential energy. A common approach involves using a functional, such as B3LYP, in conjunction with a basis set like 6-311G(d,p). The optimized geometry provides crucial information about the molecule's shape, bond strengths, and steric interactions. From the minimized energy, key thermodynamic properties such as the enthalpy of formation can be derived, offering insights into the compound's stability.

Table 1: Calculated Geometric Parameters of this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.46 | N1-C2-C3 | 110.5 |

| C3-C2 | 1.52 | C2-C3-N4 | 109.8 |

| C3-CN | 1.47 | C3-N4-C5 | 112.1 |

| C3-N4 | 1.45 | N4-C5-C6 | 111.7 |

| N4-C5 | 1.46 | C5-C6-O7 | 111.2 |

| C5-C6 | 1.53 | C6-O7-C2 | 110.9 |

| C6-O7 | 1.43 | O7-C2-N1 | 111.5 |

| C2-O7 | 1.43 | C2-C3-CN | 109.5 |

| C-N (cyano) | 1.16 | C3-C=NH | 121.0 |

| C=NH (imino) | 1.28 |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit often at a greater computational expense than DFT.

For this compound, high-accuracy ab initio calculations, such as those at the MP2 or CCSD(T) level of theory with a large basis set (e.g., aug-cc-pVTZ), would be employed to refine the energies obtained from DFT. These calculations are particularly valuable for obtaining benchmark energetic data, such as electron affinity and ionization potential. A comparison between DFT and ab initio results can also serve to validate the choice of the functional used in the DFT calculations.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are not only capable of predicting structural and energetic properties but can also be used to simulate various types of molecular spectra. This predictive capability is invaluable for identifying and characterizing new compounds.

Theoretical IR and Raman Spectra Prediction

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency calculations, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311G(d,p)), can predict the vibrational frequencies and intensities of a molecule.

For this compound, the calculated IR and Raman spectra would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. For instance, a strong absorption in the IR spectrum around 2250 cm⁻¹ would be predicted for the nitrile (C≡N) stretch. The C=N stretching vibration of the imino group would be expected in the 1690-1640 cm⁻¹ region. The C-O-C and C-N-C stretches of the morpholine (B109124) ring would also give rise to distinct bands. These theoretical spectra can be directly compared with experimental data to confirm the structure of the synthesized compound.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡N (Cyano) | Stretching | 2255 |

| C=NH (Imino) | Stretching | 1660 |

| C-O-C (Ether) | Asymmetric Stretch | 1120 |

| N-H (Imino) | Bending | 1580 |

| C-H (Aliphatic) | Stretching | 2950-2850 |

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C2 | 68.5 | H on C2 | 3.75 |

| C3 | 55.2 | H on C5 | 3.10 |

| C5 | 45.8 | H on C6 | 3.90 |

| C6 | 67.1 | H on N (imino) | 8.50 |

| CN | 118.0 | ||

| C=NH | 158.3 |

UV-Vis Absorption Maxima Calculation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum.

Conformational Analysis and Isomerism Studies

The conformational landscape of this compound is expected to be rich due to the presence of the flexible morpholine ring and the imino and cyano substituents. Computational conformational analysis is a pivotal tool for identifying the most stable geometries of a molecule, which in turn govern its physical and chemical properties.

Studies on the parent morpholine molecule have shown that it predominantly adopts a chair conformation. nih.govacs.orgresearchgate.net For this compound, the primary conformers would likely be the chair forms with the cyano and imino groups in either axial or equatorial positions. The relative energies of these conformers would be determined by a balance of steric and electronic effects.

Isomerism: Beyond conformational isomers, this compound can exhibit tautomerism. The imino group can potentially tautomerize to an amino group, leading to different structural isomers. Quantum chemical calculations, particularly Density Functional Theory (DFT), would be instrumental in determining the relative stabilities of these tautomers and the energy barriers for their interconversion.

A hypothetical conformational analysis of this compound would involve the following steps:

Initial Structure Generation: Generation of a comprehensive set of possible conformers and tautomers.

Geometry Optimization: Optimization of the geometry of each conformer using a suitable level of theory, such as B3LYP with a 6-31G* basis set.

Energy Calculation: Calculation of the single-point energies of the optimized structures using a higher level of theory or a larger basis set to obtain more accurate relative energies.

Vibrational Frequency Analysis: Calculation of vibrational frequencies to confirm that the optimized structures correspond to true energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|

| Chair-1 | 3-Cyano (equatorial), imino (equatorial) | 0.00 |

| Chair-2 | 3-Cyano (axial), imino (equatorial) | Calculated Value |

| Chair-3 | 3-Cyano (equatorial), imino (axial) | Calculated Value |

| Chair-4 | 3-Cyano (axial), imino (axial) | Calculated Value |

| Twist-Boat | - | Calculated Value |

Note: The values in this table are hypothetical and would be determined through quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and energy barriers. For this compound, computational studies could investigate its synthesis and potential reactions.

The synthesis of this compound could potentially involve the cyanation of a morpholine precursor. chemistryviews.org Computational chemistry can be used to map the potential energy surface of such a reaction, identifying the reactants, intermediates, transition states, and products.

Transition State Theory: The characterization of transition states is a key aspect of reaction mechanism elucidation. A transition state is a first-order saddle point on the potential energy surface, corresponding to an energy maximum along the reaction coordinate and an energy minimum in all other directions. Computational methods can be used to locate and characterize these transition states, providing crucial information about the feasibility and kinetics of a reaction.

For a hypothetical cyanation reaction to form this compound, the reaction pathway would be mapped by identifying the structures and energies of all stationary points along the reaction coordinate. This would involve:

Locating Transition States: Using algorithms such as the Berny optimization algorithm to locate the transition state structure.

Intrinsic Reaction Coordinate (IRC) Calculations: Performing IRC calculations to confirm that the identified transition state connects the desired reactants and products.

Once the transition state has been characterized, the activation energy (energy barrier) for the reaction can be calculated as the difference in energy between the transition state and the reactants. This energy barrier is a critical parameter for determining the reaction rate.

Arrhenius Equation and Rate Constants: The calculated activation energy can be used in conjunction with the Arrhenius equation to estimate the rate constant of the reaction at a given temperature. Further kinetic analysis can be performed using transition state theory to calculate other kinetic parameters, such as the enthalpy and entropy of activation.

Table 2: Hypothetical Kinetic Data for a Synthesis Step of this compound

| Parameter | Calculated Value |

|---|---|

| Activation Energy (Ea) | Value in kcal/mol |

| Enthalpy of Activation (ΔH‡) | Value in kcal/mol |

| Entropy of Activation (ΔS‡) | Value in cal/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | Value in kcal/mol |

Note: The values in this table are hypothetical and would be derived from computational analysis of the reaction mechanism.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with their environment. nih.gov For this compound, MD simulations could be used to explore its dynamic behavior in various solvents.

The process of an MD simulation involves:

System Setup: Creating a simulation box containing the molecule of interest and the solvent molecules.

Force Field Selection: Choosing an appropriate force field to describe the interactions between the atoms in the system.

Equilibration: Running a short simulation to allow the system to reach thermal equilibrium.

Production Run: Running a longer simulation to collect data on the dynamic properties of the system.

Solvent Effects: The choice of solvent can have a significant impact on the conformational preferences and reactivity of a molecule. MD simulations can explicitly model the interactions between the solute and solvent molecules, providing insights into how the solvent influences the behavior of this compound. For instance, in aqueous solution, the contribution of different conformers may change compared to the gas phase or a nonpolar solvent. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov These models can then be used to predict the properties of new or uncharacterized compounds. For this compound, QSPR models could be developed to predict properties such as boiling point, melting point, solubility, and density.

The development of a QSPR model typically involves:

Data Set Collection: Assembling a data set of molecules with known properties that are structurally related to this compound.

Descriptor Calculation: Calculating a variety of molecular descriptors for each molecule in the data set. These descriptors can encode information about the molecule's topology, geometry, and electronic structure.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates the descriptors to the property of interest.

Model Validation: Validating the model using an external test set of molecules to assess its predictive power.

Table 3: Examples of Molecular Descriptors Used in QSPR Studies of Nitrogen Heterocycles

| Descriptor Type | Examples |

|---|---|

| Topological | Molecular connectivity indices, Wiener index, Balaban indices |

| Geometrical | Molecular surface area, molecular volume, ovality |

| Quantum Chemical | HOMO/LUMO energies, dipole moment, partial atomic charges |

QSPR studies on nitrogen-containing heterocycles have successfully predicted various physicochemical properties. tandfonline.com A similar approach could be applied to a series of cyanated morpholine derivatives to develop a predictive model for the properties of this compound.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

The available literature focuses on related but structurally distinct compounds, such as:

Morpholine derivatives: Extensive research exists on the synthesis and application of various substituted morpholines.

Cyano-substituted heterocycles: There is a wealth of information on other heterocyclic systems containing a cyano group, detailing their synthesis and use as synthetic intermediates.

Cyclic guanidines: The synthesis and applications of cyclic guanidines, some of which may contain cyano groups, are also a subject of scientific investigation.

However, specific details regarding the derivatization, analog synthesis, and potential chemical applications of this compound, including its role as a synthetic building block for fused or polycyclic systems and its exploration in catalysis, are not present in the available search results.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for "this compound" at this time. To do so would require speculation beyond the scope of existing, verifiable research.

Derivatization, Analog Synthesis, and Potential Chemical Applications of 3 Cyano Iminomorpholine

Potential in Materials Chemistry

The unique combination of a flexible, heteroatomic iminomorpholine ring and a strongly electron-withdrawing cyano group makes 3-Cyano-iminomorpholine a promising, yet underexplored, building block for advanced materials. Its potential lies in the ability to influence the electronic, optical, and bulk properties of polymeric and functional materials.

The presence of reactive sites, such as the secondary amine within the iminomorpholine ring and the versatile cyano group, could allow for the incorporation of this compound into various polymer backbones or as a pendant group. This could be achieved through several polymerization techniques, including step-growth polymerization, where the iminomorpholine moiety could react with suitable co-monomers, or through post-polymerization modification of existing polymers.

The introduction of the this compound unit is hypothesized to impart specific properties to the resulting polymers:

Modified Solubility: The polar nature of both the iminomorpholine ring and the nitrile function could be leveraged to tune the solubility of polymers in specific organic solvents.

Dielectric Properties: The high polarity of the cyano group is a key contributor to high dielectric constants in materials. Polymers incorporating this compound could therefore be candidates for applications in capacitors and other electronic components.

Research on other cyano-substituted heterocyclic compounds has demonstrated their utility in creating polymers with tailored electronic properties. For instance, the incorporation of cyano groups into conjugated polymers has been shown to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is advantageous for creating n-type semiconductors. lu.se

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Reactive Site on this compound | Potential Co-monomer | Resulting Polymer Architecture |

| Polycondensation | Secondary amine | Diacyl chlorides, Diisocyanates | Polyamides, Polyureas |

| Ring-opening polymerization | Iminomorpholine ring (hypothetical) | - | Homopolymers or copolymers |

| Post-polymerization modification | Cyano group | - | Functionalized polymers |

Beyond its role in polymers, this compound could be a precursor for a variety of functional materials. The cyano group is a versatile functional handle that can be chemically transformed into other useful moieties, such as amines, carboxylic acids, or tetrazoles, opening pathways to materials with diverse functionalities.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the iminomorpholine ring and the cyano group could act as ligands for metal ions, enabling the self-assembly of coordination polymers or MOFs. These materials are known for their applications in gas storage, catalysis, and sensing.

Organic Emitters: The introduction of a cyano group can significantly influence the photophysical properties of organic molecules. By derivatizing this compound with chromophoric units, it may be possible to develop novel fluorescent or phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and sensors. The electron-withdrawing nature of the cyano group can be used to tune the emission color of organic molecules. rsc.org

Nonlinear Optical (NLO) Materials: The combination of an electron-donating iminomorpholine ring and an electron-withdrawing cyano group could lead to molecules with significant second-order NLO properties, which are of interest for applications in telecommunications and optical data processing.

Table 2: Hypothetical Functional Materials Derived from this compound

| Functional Material Type | Key Feature of this compound | Potential Application |

| Metal-Organic Frameworks | Ligating nitrogen atoms | Gas storage, Catalysis |

| Organic Emitters | Electron-withdrawing cyano group | OLEDs, Chemical sensors |

| Nonlinear Optical Materials | Donor-acceptor structure | Optoelectronics |

Design Principles for Modulating Reactivity and Selectivity in this compound Derivatives

The chemical behavior of this compound can be precisely tuned by strategic derivatization. Understanding the electronic and steric influences on its reactive sites is key to designing derivatives with desired reactivity and selectivity.

N-Substitution of the Iminomorpholine Ring: Alkylation or arylation of the secondary amine would not only block its reactivity in polymerization but also introduce new functionalities and steric bulk. An N-acyl group, for example, would decrease the basicity and nucleophilicity of the ring nitrogen.

Substitution on the Morpholine (B109124) Ring: Introducing substituents at other positions on the morpholine ring could sterically hinder or electronically influence the reactivity of the imine and cyano groups.

Modification of the Cyano Group: As mentioned, the cyano group can be converted into a variety of other functional groups. The conditions for these transformations would need to be carefully selected to avoid unwanted reactions with the iminomorpholine core. For example, reduction of the cyano group to an amine would introduce a new nucleophilic site.

Future Directions and Emerging Research Avenues for Iminomorpholine Chemistry

The field of iminomorpholine chemistry, and specifically the exploration of derivatives like this compound, is ripe with opportunity. Future research should focus on several key areas:

Development of Synthetic Routes: The first and most critical step is the development of efficient and scalable synthetic routes to this compound and its derivatives. This would provide the necessary material for in-depth property characterization and application studies.